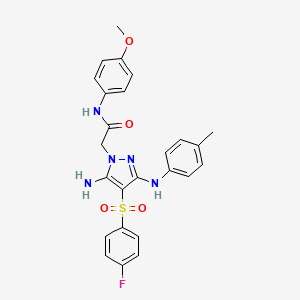
2-(5-amino-4-((4-fluorophenyl)sulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-amino-4-((4-fluorophenyl)sulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H24FN5O4S and its molecular weight is 509.56. The purity is usually 95%.
BenchChem offers high-quality 2-(5-amino-4-((4-fluorophenyl)sulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-amino-4-((4-fluorophenyl)sulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cytotoxic Activity
One of the primary applications of sulfonamide derivatives, closely related to the chemical structure of interest, is in the field of anticancer research. These compounds exhibit significant cytotoxic activity against various cancer cell lines. For instance, a study demonstrated that certain sulfonamide derivatives showed potent cytotoxic effects against breast and colon cancer cell lines, indicating their potential as anticancer agents (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Carbonic Anhydrase Inhibition
Another critical area of application is the inhibition of carbonic anhydrase isoenzymes, which play a role in various physiological processes. Compounds derived from polymethoxylated-pyrazoline benzene sulfonamides have been studied for their ability to inhibit carbonic anhydrase isoenzymes, showing promising results in terms of their selectivity and potency. This suggests their potential utility in treating conditions associated with dysfunctional carbonic anhydrase activity (Kucukoglu et al., 2016).
Antipsychotic Potential
Research into novel antipsychotic agents has also highlighted the potential of pyrazole derivatives. A specific study on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols found that these compounds exhibited an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors, a common target for existing antipsychotics. This unique mode of action suggests potential applications in developing new antipsychotic medications (Wise et al., 1987).
Antioxidant Activity
The antioxidant properties of pyrazole-acetamide derivatives have been explored, with studies demonstrating significant antioxidant activity. This activity suggests the potential for these compounds to be developed into therapeutic agents aimed at mitigating oxidative stress-related conditions (Chkirate et al., 2019).
Antimicrobial Activity
Furthermore, the synthesis and evaluation of novel thiazole, pyrazole, and other heterocyclic derivatives bearing the sulfonamide moiety have shown promising antimicrobial activities. This indicates the potential for developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
特性
IUPAC Name |
2-[5-amino-4-(4-fluorophenyl)sulfonyl-3-(4-methylanilino)pyrazol-1-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN5O4S/c1-16-3-7-19(8-4-16)29-25-23(36(33,34)21-13-5-17(26)6-14-21)24(27)31(30-25)15-22(32)28-18-9-11-20(35-2)12-10-18/h3-14H,15,27H2,1-2H3,(H,28,32)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXADMPPCHZGJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN(C(=C2S(=O)(=O)C3=CC=C(C=C3)F)N)CC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

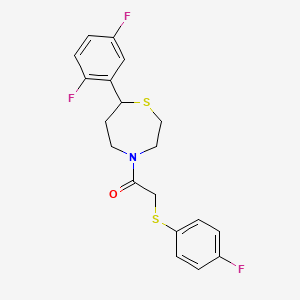
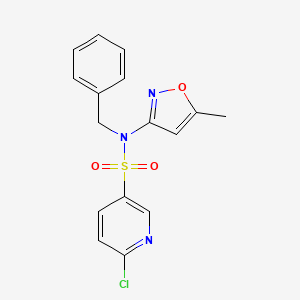
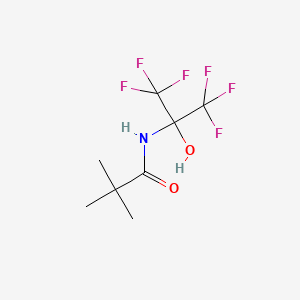
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2755867.png)
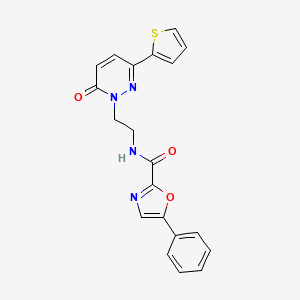
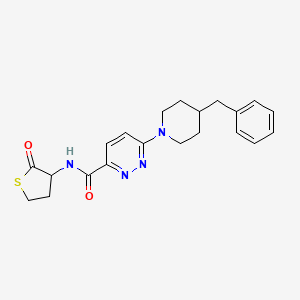
![(16Z)-16-[(2E)-1-hydroxy-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-14-methyl-2-oxa-14-azatetracyclo[7.4.3.0^{1,10}.0^{3,8}]hexadeca-3,5,7-trien-15-one](/img/structure/B2755874.png)
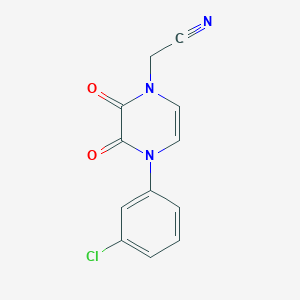
![3-chloro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2755877.png)
![4-Bromo-2-{[(3,4-dichlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2755878.png)

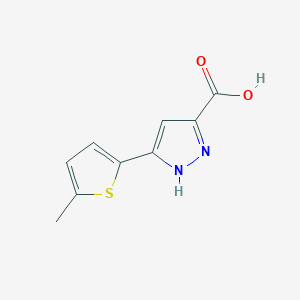

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2755884.png)